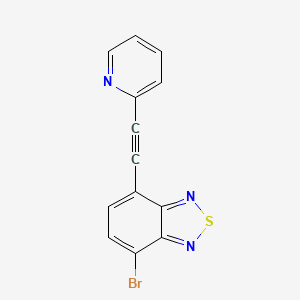
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is a chemical compound that belongs to the benzothiadiazole family. This compound is characterized by the presence of a bromine atom and a pyridinylethynyl group attached to the benzothiadiazole core. It is known for its applications in various fields, including organic electronics, materials science, and medicinal chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- typically involves the bromination of 2,1,3-benzothiadiazole followed by the introduction of the pyridinylethynyl group. One common method involves the use of N-bromosuccinimide (NBS) as the brominating agent under mild conditions. The reaction is carried out in an inert atmosphere to prevent oxidation and other side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and subsequent functionalization steps. The process is optimized for high yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The pyridinylethynyl group can participate in coupling reactions, such as Sonogashira coupling, to form more complex structures.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination under mild conditions.
Palladium Catalysts: Employed in coupling reactions to facilitate the formation of carbon-carbon bonds.
Major Products Formed
Substituted Benzothiadiazoles: Formed through nucleophilic substitution reactions.
Extended Conjugated Systems: Resulting from coupling reactions involving the pyridinylethynyl group.
Applications De Recherche Scientifique
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- has a wide range of applications in scientific research:
Organic Electronics: Used as a building block for the synthesis of light-emitting diodes (LEDs) and organic photovoltaic cells.
Materials Science: Employed in the development of conducting polymers and other advanced materials.
Medicinal Chemistry: Investigated for its potential as a pharmacophore in drug discovery and development.
Mécanisme D'action
The mechanism of action of 2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- involves its interaction with specific molecular targets and pathways. In organic electronics, it acts as an electron acceptor, facilitating charge transfer processes. In medicinal chemistry, it may interact with biological targets, modulating their activity through binding interactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
4,7-Dibromo-2,1,3-benzothiadiazole: Another brominated benzothiadiazole used in organic electronics.
2,1,3-Benzothiadiazole-4,7-bis(boronic acid pinacol ester): Utilized in coupling reactions to form complex structures.
Uniqueness
2,1,3-Benzothiadiazole, 4-bromo-7-(2-pyridinylethynyl)- is unique due to the presence of both a bromine atom and a pyridinylethynyl group, which confer distinct electronic and structural properties. These features make it particularly valuable in the synthesis of advanced materials and in medicinal chemistry .
Propriétés
Numéro CAS |
477947-22-1 |
|---|---|
Formule moléculaire |
C13H6BrN3S |
Poids moléculaire |
316.18 g/mol |
Nom IUPAC |
4-bromo-7-(2-pyridin-2-ylethynyl)-2,1,3-benzothiadiazole |
InChI |
InChI=1S/C13H6BrN3S/c14-11-7-5-9(12-13(11)17-18-16-12)4-6-10-3-1-2-8-15-10/h1-3,5,7-8H |
Clé InChI |
HNHWAXCOYRMMAC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=NC(=C1)C#CC2=CC=C(C3=NSN=C23)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


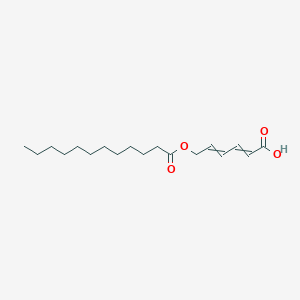
![3-[(5R)-3-phenyl-4,5-dihydro-1,2-oxazole-5-carbonyl]-1,3-oxazolidin-2-one](/img/structure/B14232161.png)
![2-Methyl-4-{[tri(propan-2-yl)silyl]oxy}-1,3-oxazole](/img/structure/B14232165.png)
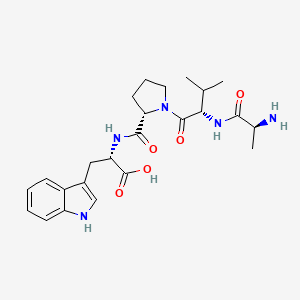
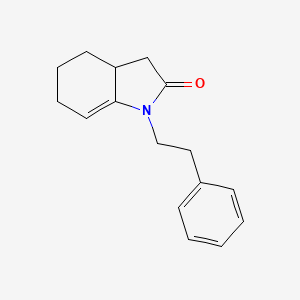
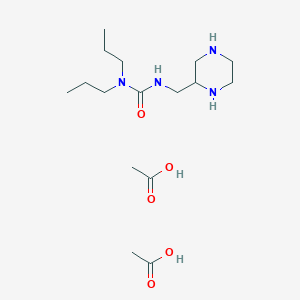
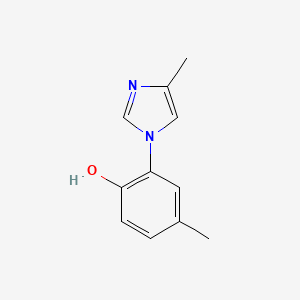
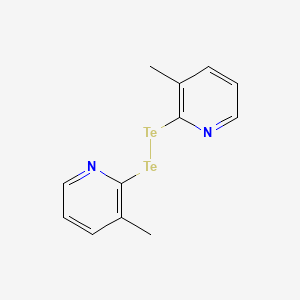
![1-[1-(3-Methylcyclopenta-2,4-dien-1-yl)cyclobutyl]-1H-indene](/img/structure/B14232210.png)
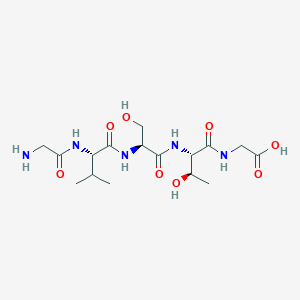
![2-Butanone, 4-[(2-hydroxyphenyl)imino]-4-phenyl-](/img/structure/B14232217.png)
![2-({2-[(2,4,6-Trichlorophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14232225.png)
![4-[3-Methoxy-4-(methoxymethoxy)phenyl]butan-2-one](/img/structure/B14232229.png)
![(2S)-2-acetamidobutanoic acid;(2S)-2-[(2,2-dichloroacetyl)amino]-3-methylbutanoic acid](/img/structure/B14232239.png)
